molecular formula C19H14N2O6 B2941514 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 900019-89-8

10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one

Cat. No. B2941514
M. Wt: 366.329
InChI Key: DERNCXGDCOYZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C19H14N2O6 and its molecular weight is 366.329. The purity is usually 95%.
BenchChem offers high-quality 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis Techniques : The compound has been utilized in one-pot, catalyst-free synthesis methods. For example, Zhang et al. (2017) demonstrated its use in the synthesis of furopyridoquinoxaline derivatives, highlighting the simplicity and efficiency of the process (Zhang, Wang, Liu, & Wang, 2017).

  • Crystal Structure Elucidation : The detailed structural analysis of related compounds provides insights into their molecular frameworks. Xiang (2004) synthesized and analyzed the crystal structure of a related compound, which aids in understanding the structural aspects of these types of molecules (Xiang, 2004).

Chemical Reactions and Derivatives

  • Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of diverse heterocyclic structures. For instance, Lindahl et al. (2006) reported its use in the synthesis of furo[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization, showcasing its versatility in forming complex heterocycles (Lindahl, Carroll, Quinn, & Ripper, 2006).

  • Formation of Polycyclic Compounds : Its application extends to forming polycyclic nitrogen compounds. Adegoke and Alo (1983) utilized it in synthesizing tricyclic quinoxalinones, highlighting its role in constructing intricate polycyclic structures (Adegoke & Alo, 1983).

Biomedical Applications

  • Antimycobacterial Activity : Novel derivatives of the compound have been investigated for antimycobacterial properties. Dinakaran et al. (2008) synthesized ofloxacin derivatives and evaluated their efficacy against Mycobacterium tuberculosis, demonstrating potential in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

  • Cancer Research : Its derivatives have been explored for anti-cancer properties. Tseng et al. (2015) studied the anti-invasive and anti-metastatic activity of a 2-furanylvinylquinoline derivative in lung cancer cells, indicating its potential in cancer therapeutics (Tseng, Tzeng, Chiu, Hsu, Chou, & Chen, 2015).

Material Science and Sensing Applications

  • Use in Dyes and Pigments : The compound's derivatives have applications in the development of dyes and pigments. Rangnekar and Tagdiwala (1986) synthesized 6-acetamido-2-substituted quinoxaline derivatives for use as fluorescent whiteners in textiles, showcasing its utility in material science (Rangnekar & Tagdiwala, 1986).

  • Development of Chemosensors : It's also been used in creating chemosensors. Na et al. (2014) developed a colorimetric chemosensor based on a Schiff base derivative for sensing cyanide in aqueous solutions, highlighting its application in environmental monitoring (Na, Park, Jo, Lee, & Kim, 2014).

properties

IUPAC Name

17-(2-nitrophenyl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-19-18-13(9-27-19)20-12-8-16-15(25-5-6-26-16)7-11(12)17(18)10-3-1-2-4-14(10)21(23)24/h1-4,7-8,17,20H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERNCXGDCOYZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one

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